zinc;(2S)-2-(3-aminopropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate

Gastric ulcer Drug delivery Pharmacokinetics

Polaprezinc (CAS 107667-60-7), also referred to as zinc L-carnosine or catena-(S)-[µ-[N(α)-(3-aminopropionyl)histidinato(2-)-N1,N2,O:N(τ)]-zinc], is a stoichiometric, polymeric zinc(II)–L-carnosine chelate (C₉H₁₄N₄O₃Zn, MW 291.64). It is practically insoluble in water, methanol, and ethanol but soluble in dilute hydrochloric acid, a physicochemical property that underpins its prolonged gastric residence and ulcer-site adhesion.

Molecular Formula C9H12N4O3Zn
Molecular Weight 289.6 g/mol
CAS No. 107667-60-7
Cat. No. B1678969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;(2S)-2-(3-aminopropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate
CAS107667-60-7
SynonymsPolaprezinc;  Z 103.
Molecular FormulaC9H12N4O3Zn
Molecular Weight289.6 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.[Zn]
InChIInChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2/t7-;/m0./s1
InChIKeyIGXZLYMCFZHNKW-FJXQXJEOSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility384 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Polaprezinc (Zinc L-Carnosine, CAS 107667-60-7) – Chemical Identity and Gastroprotective Profile for Scientific Procurement


Polaprezinc (CAS 107667-60-7), also referred to as zinc L-carnosine or catena-(S)-[µ-[N(α)-(3-aminopropionyl)histidinato(2-)-N1,N2,O:N(τ)]-zinc], is a stoichiometric, polymeric zinc(II)–L-carnosine chelate (C₉H₁₄N₄O₃Zn, MW 291.64) . It is practically insoluble in water, methanol, and ethanol but soluble in dilute hydrochloric acid, a physicochemical property that underpins its prolonged gastric residence and ulcer-site adhesion . Approved as a prescription anti-ulcer drug in Japan since 1994 (trade name Promac), polaprezinc exerts dual-action mucosal protection through zinc-dependent cytoprotection and carnosine-mediated antioxidant and membrane-stabilizing activities . It is distinct from simple zinc salts, free L-carnosine, and other gastroprotective agents in ways that are quantitatively demonstrated below.

Why Zinc Salts, Free L-Carnosine, or Other Mucosal Protectants Cannot Substitute for Polaprezinc (CAS 107667-60-7)


Polaprezinc is not a simple mixture of zinc and L-carnosine; it is a defined polymeric coordination complex whose insolubility and chelated structure confer pharmacokinetic and pharmacodynamic properties absent in its individual components . In vivo, the mean gastric residence time of polaprezinc is double that of zinc sulfate or free L-carnosine administered at equivalent doses . Unlike sucralfate, polaprezinc's gastric cytoprotection is not mediated by endogenous prostaglandins or nitric oxide and is therefore not abrogated by indomethacin or L-NAME pretreatment . Furthermore, among zinc supplements, polaprezinc demonstrates lower cytotoxicity under oxidative stress than zinc chloride and superior efficacy over zinc acetate hydrate for chemotherapy-induced dysgeusia, which is not correlated with serum zinc elevation alone . These differences mean that interchange with generic zinc salts, free carnosine, or other mucosal protectants will result in quantitatively and mechanistically distinct outcomes.

Quantitative Comparator Evidence for Polaprezinc (CAS 107667-60-7): Head-to-Head and Cross-Study Data


Gastric Residence Time and Ulcer Adhesion vs. Zinc Sulfate and Free L-Carnosine

Polaprezinc achieves prolonged gastric retention and superior adhesion to ulcer sites compared to its constituent moieties administered separately. In a radiolabeled rat study, the mean residence time (MRT) of ¹⁴C-polaprezinc and ⁶⁵Zn-polaprezinc in the stomach was approximately 2 hours, double that of ¹⁴C-L-carnosine and ⁶⁵ZnSO₄ . The area under the gastric tissue concentration curve (AUC₀–₈ₕᵣ) for polaprezinc was 1.7 times greater than that of free L-carnosine and zinc sulfate, respectively . Following administration to rats with acetic acid-induced ulcers, radioactivity from polaprezinc was significantly higher at ulcer sites than radioactivity from acid-dissolved polaprezinc controls .

Gastric ulcer Drug delivery Pharmacokinetics

Oral Mucositis Prevention: Polaprezinc Lozenge vs. No Premedication and Class-Level Comparison with Zinc Sulfate

In patients with hematological cancer receiving high-dose chemotherapy for hematopoietic stem cell transplantation, the incidence of grade ≥2 oral mucositis was 74% without premedication, 23% with polaprezinc suspension (P < 0.01), and 13% with polaprezinc lozenge (P < 0.01) . Additionally, the use of non-opioid analgesics for oral pain was reduced from 89% (no premedication) to 16% (suspension) and 13% (lozenge) . In contrast, a 2018 meta-analysis of five randomized controlled trials (n = 352) found that oral zinc sulfate failed to significantly reduce the incidence (RR 0.52, 95% CI 0.17–1.64) or severity (RR 0.62, 95% CI 0.11–3.56) of chemotherapy-induced oral mucositis .

Oral mucositis Chemotherapy Hematopoietic stem cell transplantation

Mechanism Independence: Polaprezinc Cytoprotection Not Abrogated by Indomethacin or L-NAME, Unlike Sucralfate

In a rat model of monochloramine (NH₂Cl)-induced gastric mucosal injury, both polaprezinc (3–30 mg/kg) and sucralfate (30 and 100 mg/kg) significantly inhibited gastric lesion formation . However, the protective effect of polaprezinc was not affected by pretreatment with indomethacin (a cyclooxygenase inhibitor), L-NAME (a nitric oxide synthase inhibitor), or sensory deafferentation, whereas the protective effect of sucralfate was significantly mitigated in the presence of either indomethacin or L-NAME . This indicates that polaprezinc operates through a prostaglandin- and nitric oxide-independent mechanism, unlike sucralfate whose efficacy depends partly on endogenous prostaglandins and NO .

Gastric mucosal protection Prostaglandin-independent cytoprotection Monochloramine-induced injury

Differential Efficacy in Chemotherapy-Induced Dysgeusia: Polaprezinc vs. Zinc Acetate Hydrate

In a multicenter, prospective, observational study of 180 gastrointestinal cancer patients with chemotherapy-induced dysgeusia, the subjective total taste acuity (STTA) improvement rate at 12 weeks was 52.6% for polaprezinc (34.1 mg/day) vs. 32.7% for zinc acetate hydrate (50–100 mg/day) vs. 33.3% for no intervention . Notably, serum zinc elevation was +14.3 µg/dL in the polaprezinc group vs. +46.6 µg/dL in the zinc acetate hydrate group, yet only polaprezinc showed significant improvement over no intervention (P = 0.045) . CTCAE-based efficacy rates were similar across groups (36.8% polaprezinc vs. 34.6% zinc acetate hydrate vs. 33.3% control), but the STTA instrument—considered more sensitive for subjective taste changes—revealed the polaprezinc advantage .

Dysgeusia Taste disorder Chemotherapy Gastrointestinal cancer

Reduced Cytotoxicity Under Oxidative Stress: Polaprezinc vs. Zinc Chloride (ZnCl₂)

In a flow-cytometric study using rat thymocytes, polaprezinc and ZnCl₂ produced nearly equal concentration-dependent increases in intracellular Zn²⁺ levels and nonprotein thiol content . However, under severe oxidative stress conditions, the increase in cell lethality caused by ZnCl₂ was significantly greater than that caused by polaprezinc . This indicates that while both compounds deliver bioavailable zinc, polaprezinc demonstrates a superior safety margin under oxidative challenge—a condition prevalent in inflamed or irradiated mucosal tissues .

Zinc supplementation Cytotoxicity Oxidative stress Safety pharmacology

High-Impact Application Scenarios for Polaprezinc (CAS 107667-60-7) Supported by Comparator Evidence


Oncology Supportive Care: Prevention of Chemotherapy- and Radiotherapy-Induced Oral Mucositis

Polaprezinc lozenge (18.75 mg/tablet) is supported by clinical evidence showing a reduction in grade ≥2 oral mucositis incidence from 74% to 13% (P < 0.01) in patients receiving high-dose chemotherapy for HSCT . In contrast, zinc sulfate has failed to demonstrate significant benefit in meta-analysis (RR 0.52, 95% CI 0.17–1.64) . The lower cytotoxicity of polaprezinc under oxidative stress compared with ZnCl₂ further supports its use in irradiated or chemotherapeutically challenged mucosal environments . For procurement in oncology supportive care formularies, polaprezinc provides a uniquely evidence-backed option where conventional zinc supplementation has proven insufficient.

Gastric Ulcer Treatment: Prostaglandin-Independent Cytoprotection in NSAID Users

Polaprezinc's gastric cytoprotective effect is mechanistically distinct from sucralfate, as it is not abrogated by indomethacin or L-NAME pretreatment . This is particularly relevant for patients who require ongoing NSAID therapy and thus have suppressed endogenous prostaglandin synthesis. In a randomized, double-blind, positive-controlled trial, polaprezinc demonstrated a gastroscopic healing rate of 81.48% at 8 weeks vs. 74.31% for rebamipide (P = 0.1557), establishing non-inferiority to a standard-of-care mucosal protectant . Its prolonged gastric residence (2× that of zinc sulfate) reinforces its suitability for sustained local action at the ulcer bed.

Management of Chemotherapy-Induced Dysgeusia in Gastrointestinal Cancer

Polaprezinc (34.1 mg/day) improved subjective taste acuity (STTA) in 52.6% of patients with chemotherapy-induced dysgeusia vs. 32.7% for zinc acetate hydrate (50–100 mg/day), despite the latter achieving greater serum zinc elevation (+46.6 vs. +14.3 µg/dL) . This indicates a mechanism beyond simple zinc repletion. For oncology centers managing dysgeusia—a condition affecting 30–85% of chemotherapy patients that directly impairs nutritional intake and quality of life—polaprezinc represents a procurement choice supported by prospective comparative data rather than extrapolation from zinc supplementation alone.

Endoscopic Submucosal Dissection (ESD) Post-Procedural Ulcer Healing

In a randomized controlled trial of 210 patients with ESD-induced gastric ulcers, polaprezinc (150 mg/day) plus pantoprazole (40 mg/day) achieved a 4-week ulcer healing rate of 90.3%, which was non-inferior to rebamipide (300 mg/day) plus pantoprazole (91.4%, P = 0.523) . While both regimens were similarly effective, the choice between them may be guided by the mechanistic evidence: polaprezinc provides prostaglandin-independent cytoprotection and induces HSP72, an endogenous chaperone cytoprotectant, more potently than zinc sulfate —properties that may be advantageous in large or refractory ulcers.

Quote Request

Request a Quote for zinc;(2S)-2-(3-aminopropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.